4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine
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Overview
Description
4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine is a complex organic compound featuring a benzimidazole core linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine typically involves multi-step reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the nitro group and subsequent thiazole ring formation. Key steps may involve:
Cyclization reactions: to form the benzimidazole core.
Nitration: to introduce the nitro group.
Thiazole ring formation: through condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The thiazole and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reactions: may involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Amino derivatives: from reduction of the nitro group.
Substituted benzimidazoles and thiazoles: from various substitution reactions.
Scientific Research Applications
4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine has been explored for its potential in several scientific domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine involves its interaction with biological targets such as enzymes or DNA. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The benzimidazole and thiazole rings may also interact with specific proteins or receptors, modulating their activity.
Comparison with Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities.
Thiazole derivatives: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness: 4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine is unique due to the combination of the benzimidazole and thiazole rings, along with the presence of the nitro group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
Overview
4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine is a complex organic compound that combines a benzimidazole core with a thiazole ring. Its unique structure suggests potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole core linked to a thiazole ring, with a nitro group that enhances its chemical reactivity. The synthesis typically involves several steps:
- Formation of the benzimidazole core through cyclization reactions.
- Nitration to introduce the nitro group.
- Thiazole ring formation via condensation reactions.
The IUPAC name for this compound is 4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-amine, with the molecular formula C11H9N5O2S2 .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- The benzimidazole and thiazole rings can modulate the activity of specific proteins or receptors, potentially influencing various cellular pathways .
Antimicrobial Properties
Recent studies have demonstrated that compounds containing thiazole and benzimidazole derivatives exhibit significant antimicrobial activity. For instance, thiazole derivatives have been noted for their effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A structure–activity relationship (SAR) analysis has shown that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against cancer cells .
Compound | Activity | IC50 (µg/mL) | Target |
---|---|---|---|
Compound 9 | Antitumor | 1.61 ± 1.92 | Cancer cells |
Compound 10 | Antitumor | 1.98 ± 1.22 | Cancer cells |
Compound 43a | Antimicrobial | Comparable to norfloxacin | Bacterial strains |
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Inhibition of α-glucosidase : A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit α-glucosidase, showing promising results that suggest potential applications in managing diabetes .
- Anticancer efficacy : A study evaluated various thiazole-integrated compounds against multiple cancer cell lines, revealing significant anticancer potential due to specific structural features that enhance binding affinity to target proteins .
- Antimicrobial efficacy : Compounds derived from thiazole and benzimidazole frameworks were tested against pathogens such as Staphylococcus epidermidis, demonstrating effective antibacterial properties .
Properties
IUPAC Name |
4-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S2/c12-10-13-6(4-19-10)5-20-11-14-8-2-1-7(16(17)18)3-9(8)15-11/h1-4H,5H2,(H2,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQNPYKNFWXABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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